NS 5806

Descripción general

Descripción

NS 5806 es un compuesto químico conocido por su función como activador de la corriente de potasio. Es particularmente eficaz para mejorar las amplitudes de corriente máxima de los canales de potasio, específicamente KV4.3 y KV4.2, en complejos de canales que contienen KChIP2 . Este compuesto tiene implicaciones significativas en el campo de la electrofisiología y la investigación cardíaca debido a su capacidad para modular los canales iónicos.

Aplicaciones Científicas De Investigación

NS 5806 tiene una amplia gama de aplicaciones en la investigación científica:

Electrofisiología: Se utiliza para estudiar la modulación de las corrientes de potasio en las células cardíacas, proporcionando información sobre los mecanismos de las arritmias cardíacas.

Neurociencia: This compound se emplea para investigar el papel de los canales de potasio en la señalización neuronal y la excitabilidad.

Aplicaciones industriales: Se utiliza en el desarrollo de nuevos materiales y tecnologías que requieren un control preciso de la actividad de los canales iónicos.

Mecanismo De Acción

NS 5806 ejerce sus efectos uniéndose a los canales de potasio, específicamente KV4.3 y KV4.2, y mejorando sus amplitudes de corriente máxima. Esta unión ralentiza la desintegración de la corriente en complejos de canales que contienen KChIP2, lo que aumenta la corriente de potasio general . Los objetivos moleculares involucrados incluyen las subunidades del canal de potasio y las proteínas asociadas que regulan la actividad del canal .

Análisis Bioquímico

Biochemical Properties

NS 5806 interacts with various biomolecules, most notably the Kv4.3 channel, to mediate the transient outward potassium current (Ito) . It enhances Kv4.3 peak current amplitudes and slows Kv4.3 and Kv4.2 current decay in channel complexes containing KChIP2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating the transient outward potassium current (Ito), which is essential for cardiac repolarization . This modulation can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the Kv4.3 channel . It enhances Kv4.3 peak current amplitudes and slows Kv4.3 and Kv4.2 current decay in channel complexes containing KChIP2 . This results in the activation of the calcium-independent transient outward potassium current (Ito) .

Temporal Effects in Laboratory Settings

It is known that this compound is a non-melting extreme pressure grease designed for lubrication of highly loaded slides and bearings in extreme temperature environments .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have concentration-dependent effects on ventricular and atrial Ito

Metabolic Pathways

Given its role as an activator of the calcium-independent transient outward potassium current (Ito), it is likely that it interacts with enzymes or cofactors involved in potassium ion transport .

Subcellular Localization

Given its role as an activator of the calcium-independent transient outward potassium current (Ito), it is likely localized to the cell membrane where it can interact with the Kv4.3 channel .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

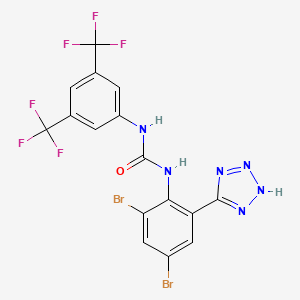

La síntesis de NS 5806 implica una serie de reacciones químicas. El compuesto se sintetiza típicamente a través de la reacción de 3,5-bis(trifluorometil)anilina con 2,4-dibromo-6-(1H-tetrazol-5-il)fenil isocianato. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y sistemas avanzados de control de reacción para mantener la consistencia y el rendimiento. El compuesto se purifica luego mediante técnicas de cristalización o cromatografía para lograr los niveles de pureza requeridos para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

NS 5806 experimenta principalmente reacciones de sustitución debido a la presencia de átomos de bromo reactivos en su estructura. Estas reacciones pueden ser catalizadas por varios reactivos en condiciones específicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.

Oxidación y reducción: Si bien es menos común, this compound puede sufrir reacciones de oxidación y reducción en condiciones específicas, utilizando reactivos como peróxido de hidrógeno o borohidruro de sodio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados sustituidos de this compound .

Comparación Con Compuestos Similares

Compuestos similares

NS 1643: Otro activador del canal de potasio, pero con diferente especificidad y potencia.

NS 11021: Conocido por sus efectos en diferentes subtipos de canales de potasio.

NS 1619: Un compuesto con efectos más amplios en varios canales iónicos.

Unicidad

NS 5806 es único debido a su alta especificidad para los canales KV4.3 y KV4.2 y su capacidad para mejorar significativamente las amplitudes de corriente máxima. Esto lo hace particularmente valioso en la investigación centrada en las corrientes de potasio cardíacas y neuronales .

Propiedades

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2F6N6O/c17-8-4-10(13-27-29-30-28-13)12(11(18)5-8)26-14(31)25-9-2-6(15(19,20)21)1-7(3-9)16(22,23)24/h1-5H,(H2,25,26,31)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWJWROOLOOCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2Br)Br)C3=NNN=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469888 | |

| Record name | MolPort-023-277-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426834-69-7 | |

| Record name | MolPort-023-277-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS5806 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

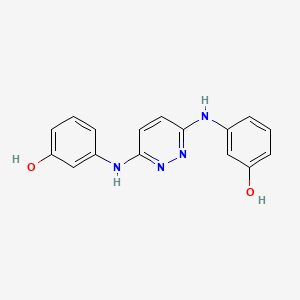

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)

![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)